molecular formula C8H6Cl2O2 B2560759 3,5-Dichloro-4-methoxybenzaldehyde CAS No. 41727-58-6

3,5-Dichloro-4-methoxybenzaldehyde

Cat. No.: B2560759
CAS No.: 41727-58-6
M. Wt: 205.03
InChI Key: LEEKELDJRCUBEM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . It is a substituted benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

The primary targets of 3,5-Dichloro-4-methoxybenzaldehyde It has been found to exhibit significant antimicrobial activity , suggesting that its targets may be components of microbial cells.

Mode of Action

The exact mode of action of This compound It is known to inhibit bacterial colonization and fungal conidial germination

Biochemical Pathways

The biochemical pathways affected by This compound Given its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

The molecular and cellular effects of This compound ’s action are primarily its inhibitory effects on microbial growth. It significantly inhibits bacterial colonization and fungal conidial germination .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its antimicrobial activity might be affected by the presence of other compounds, the pH of the environment, temperature, and the specific strain of microorganism present .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,5-dichloroanisole with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichloro-4-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-methoxybenzaldehyde: Similar in structure but with the methoxy group in a different position.

    3-Chloro-4-methoxybenzaldehyde: Contains only one chlorine atom.

    4-Methoxybenzaldehyde: Lacks chlorine atoms.

Uniqueness

3,5-Dichloro-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions compared to its mono-chlorinated or non-chlorinated analogs .

Properties

IUPAC Name

3,5-dichloro-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKELDJRCUBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of 3,5-Dichloro-4-methoxybenzaldehyde?

A1: this compound is not only a synthetic compound but also a naturally occurring substance. It has been identified as a secondary metabolite produced by several species of white-rot fungi, including Bjerkandera adusta [, ], Anthracophyllum discolor [], and Porostereum spadiceum [].

Q2: How is this compound biosynthesized in fungi?

A2: Research suggests that the biosynthesis of this compound in Bjerkandera adusta likely involves two possible pathways, both incorporating chlorine atoms into the structure. These pathways may proceed either via phenylalanine through benzaldehyde and 4-methoxybenzaldehyde, or via tyrosine through 4-methoxybenzaldehyde []. Interestingly, the halogenation mechanism appears to be meta-specific, as indicated by the presence of fluorodichlorinated compounds only when the fungus was cultured with ortho-substituted fluoro-phenylalanine [].

Q3: Does the presence of halogens other than chlorine in the growth media affect the production of this compound in Bjerkandera adusta?

A3: Yes, studies have shown that Bjerkandera adusta can utilize different halogens for the biosynthesis of similar compounds. When bromide is added to the culture medium, the fungus produces brominated analogs, such as 3-bromo-4-methoxybenzaldehyde, 3-bromo-4-methoxybenzyl alcohol, 3,5-dibromo-4-methoxybenzaldehyde, and 3-bromo-5-chloro-4-methoxybenzaldehyde []. Interestingly, while iodo-aromatic compounds were not detected when iodide was added, the presence of isovanillin suggests a potential substitution of an iodine intermediate with a hydroxyl group [].

Q4: Does this compound exhibit any biological activity?

A4: Yes, this compound has demonstrated antifungal activity. Research has shown its potential in controlling plant pathogenic fungi like Botrytis cinerea, Fusarium oxysporum, and Mucor miehei []. Furthermore, it also displayed weak antifungal and cytostatic activities when isolated from the fungus Pholiota destruens [].

Q5: Beyond its antifungal properties, are there other potential applications for this compound?

A5: While the research primarily focuses on its antifungal activity, the presence of chlorine atoms in its structure makes this compound an interesting candidate for further exploration in various fields. Its unique structure and reactivity could be potentially valuable in developing novel materials, exploring catalytic applications, or serving as a building block for more complex molecules.

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